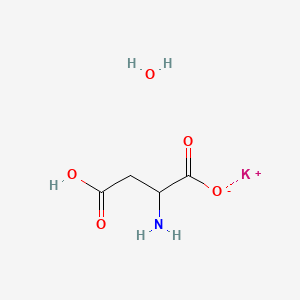
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione is a steroidal compound with a unique structure characterized by a double bond at the 22nd position and a ketone group at the 3rd and 24th positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the use of ergosterol derivatives, which undergo a series of chemical reactions including oxidation, reduction, and elimination to form the desired compound . The reaction conditions often include the use of specific reagents such as oxidizing agents (e.g., chromium trioxide) and reducing agents (e.g., sodium borohydride) under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms like Fusarium species . These microorganisms are cultured under specific conditions to produce the desired compound, which is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or hydroxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone derivatives, while reduction may produce hydroxylated compounds .
Applications De Recherche Scientifique
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
The mechanism of action of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and influencing cellular functions. It can also interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosterol: A precursor in the synthesis of (22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione, known for its role in fungal cell membranes.
Cholesta-5,22-dien-3β-ol: Another steroidal compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific double bond configuration and ketone groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C25H36O2 |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2S)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20-,21+,22-,23-,24-,25+/m0/s1 |
Clé InChI |
CIPWTUUCAJDQRQ-CLYTXKMMSA-N |
SMILES isomérique |
C[C@@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
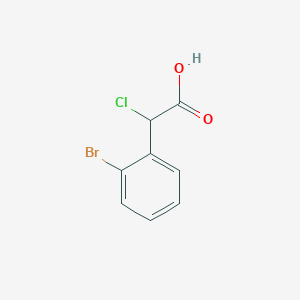
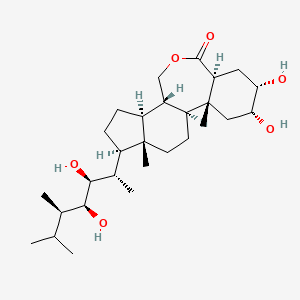
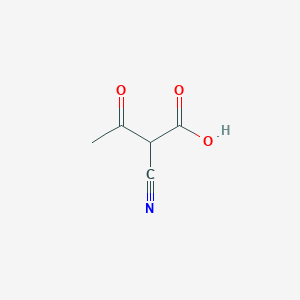

![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

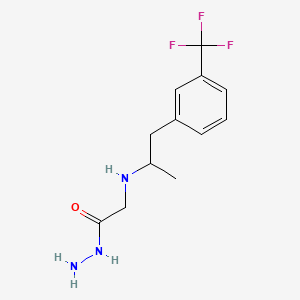
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
